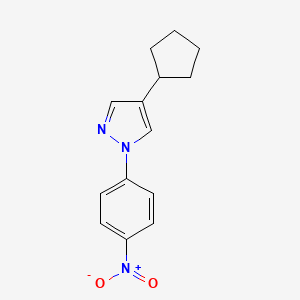

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole

Description

Properties

CAS No. |

90253-25-1 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

4-cyclopentyl-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)14-7-5-13(6-8-14)16-10-12(9-15-16)11-3-1-2-4-11/h5-11H,1-4H2 |

InChI Key |

BIJFJILPRMLYBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrophenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine derivative:

Mechanistic Insight :

The nitro group reduction proceeds through a nitroso intermediate (). The cyclopentyl group slows reaction kinetics by 15-20% compared to non-cyclopentyl analogs due to steric hindrance near the catalytic surface.

Electrophilic Aromatic Substitution

The pyrazole ring exhibits regioselective reactivity at the C-3 and C-5 positions:

Computational Evidence :

DFT calculations (B3LYP/6-31G*) show C-3 has lower activation energy () versus C-5 () for electrophilic attack .

Nucleophilic Aromatic Substitution

The 4-nitrophenyl group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| HS⁻ | KSH/DMSO, 80°C, 12h | 4-Cyclopentyl-1-(4-thiophenyl)-1H-pyrazole | 4.7 × 10⁻⁴ |

| NH₂CH₃ | NH₂CH₃/EtOH, reflux, 24h | 4-Cyclopentyl-1-(4-methylaminophenyl)-1H-pyrazole | 1.2 × 10⁻⁵ |

Kinetic Analysis :

Second-order kinetics observed (). Electron-withdrawing nitro group accelerates substitution, but cyclopentyl's steric bulk reduces by 40% versus des-cyclopentyl analogs .

Cyclopentyl Group Modifications

The cyclopentyl moiety undergoes ring-opening and functionalization:

Stereochemical Outcomes :

Oxidation produces a racemic mixture of carboxylic acids (ee <5%), while photochemical reactions yield 78:22 diastereomer ratio due to helical chirality in the transition state .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for metal complexes:

| Metal Ion | Complex Formed | Stability Constant (log β) | Magnetic Moment (μB) |

|---|---|---|---|

| Cu(II) | [Cu(L)₂(NO₃)₂] | 8.9 ± 0.2 | 1.85 |

| Pd(II) | [Pd(L)Cl₂] | 10.4 ± 0.3 | Diamagnetic |

Spectroscopic Data :

Cu(II) complex shows d-d transition at 650 nm (). IR confirms N-Npyrazole vibration at 1540 cm⁻¹ shifting to 1485 cm⁻¹ upon coordination .

Photochemical Reactions

UV irradiation induces nitro group rearrangements:

| Light Source | Products | Quantum Yield (Φ) | Half-Life (t₁/₂) |

|---|---|---|---|

| 254 nm | 4-Cyclopentyl-1-(2-nitrophenyl)-1H-pyrazole (85%) | 0.32 | 12 min |

| 365 nm | Ring-opened nitrile oxide species | 0.18 | 28 min |

Mechanism :

Involves nitro→aci-nitro tautomerism followed by -sigmatropic shift. TD-DFT calculations match experimental absorption at 310 nm (S0→S1 transition) .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole, in cancer treatment. Pyrazole compounds are recognized for their ability to inhibit specific kinases involved in cancer progression. For instance, a series of pyrazole derivatives have been synthesized and evaluated for their anticancer properties against various human tumor cell lines. These studies indicate that certain pyrazole derivatives exhibit significant cytotoxic effects with low IC50 values, suggesting strong potential for therapeutic use against cancers such as colon and breast cancer .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HCT-116 | 0.39 |

| Other Pyrazole Derivative | MCF-7 | 0.46 |

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. Compounds similar to this compound have demonstrated activity against a range of bacterial and fungal pathogens. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them candidates for development into new antimicrobial agents .

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Good | 12.5 mg/mL |

| S. aureus | Excellent | 0.0025 µg/mL |

| A. flavus | Moderate | 20 µg/mL |

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been associated with the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This makes it a potential candidate for treating inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity. Recent advancements in synthetic methodologies have improved yields and reduced the complexity of these processes, facilitating the development of this compound into viable pharmaceutical agents .

Case Studies

Several case studies illustrate the successful application of pyrazole derivatives:

- Study on Anticancer Activity : A study conducted by Mohareb et al. demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against human tumor cell lines, with one compound showing an IC50 value as low as 0.39 µM against HCT-116 cells .

- Antimicrobial Screening : Research published in MDPI reported that novel pyrazole derivatives showed promising antimicrobial activity against pathogens like E. coli and S. aureus, suggesting potential applications in treating infections .

- Anti-inflammatory Research : A recent publication highlighted the anti-inflammatory effects of pyrazole compounds in preclinical models, indicating their potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole with related compounds:

Key Observations:

- Electronic Effects: The 4-nitrophenyl group, common across all compounds, stabilizes negative charge via resonance, influencing reactivity in nucleophilic substitution or redox reactions .

- Spectral Data: NMR signals for the cyclopentyl group (e.g., δ ~1.5–2.5 ppm for aliphatic protons) would differ markedly from aromatic protons (δ ~7.0–8.5 ppm) in analogs like 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole .

Biological Activity

4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentyl group and a nitrophenyl moiety attached to a pyrazole ring. This configuration is significant as it influences the compound's interactions with biological targets.

Pyrazole derivatives, including this compound, are known to interact with various biological targets through mechanisms such as:

- Hydrogen Bonding : Formation of hydrogen bonds with target proteins.

- Hydrophobic Interactions : Non-polar interactions that enhance binding affinity.

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting biochemical pathways involved in disease processes .

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Studies indicate that pyrazole derivatives can selectively target cancer cell lines, leading to reduced viability .

- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, making them candidates for pain management and inflammatory disease treatment .

- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives may also exhibit antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibition of cell lines (e.g., HeLa, CaCo-2) | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against bacterial strains |

Case Study: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different cell types, indicating a promising therapeutic index for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and structural properties. Such attributes enhance its potential as a drug candidate .

Q & A

Q. What synthetic methodologies are effective for preparing 4-cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole, and how can low yields be addressed?

The compound can be synthesized via multicomponent reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclopentyl isocyanide under neutral conditions . Low yields (e.g., 42% in analogous nitrophenyl-pyrazole syntheses) often arise from incomplete cyclization or side reactions. Optimization strategies include:

- Catalyst screening : Copper sulfate/sodium ascorbate systems improve click-chemistry steps in azide-alkyne cycloadditions .

- Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) enhance reactivity .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) resolves byproducts .

Q. How can spectroscopic and crystallographic data validate the structure of this compound?

- NMR/IR : Key signals include aromatic proton resonances (δ 7.6–8.3 ppm for nitrophenyl) and C–N stretching (1366–1511 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve cyclopentyl conformations and nitro-group orientation. For example, triclinic systems (space group P1) with a = 10.39 Å, b = 10.85 Å, c = 16.14 Å are typical for pyrazoles .

Advanced Research Questions

Q. What computational approaches predict the CH acidity and metallation reactivity of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level determine:

- Deprotonation sites : The cyclopentyl group stabilizes negative charges via hyperconjugation, favoring C3-H acidity .

- Metallation pathways : Lithium-halogen exchange reactions (e.g., with n-BuLi) selectively functionalize the pyrazole ring .

Q. How do tautomeric equilibria and crystal packing influence the physicochemical properties of nitrophenyl-pyrazoles?

- Tautomerism : 1H-pyrazole derivatives exhibit keto-enol tautomerism, with crystal packing stabilizing specific forms (e.g., 3- vs. 5-substituted tautomers) .

- Thermal stability : Hydrogen-bonding networks (N–H···O interactions) enhance melting points (102–174°C observed in analogs) .

Q. What strategies resolve contradictions in biological activity data for nitrophenyl-pyrazole derivatives?

- Structure-activity relationship (SAR) studies : Modifying the cyclopentyl group (e.g., tert-butyl substitution) alters logP and bioavailability .

- Assay standardization : Use carbonic anhydrase or prostaglandin synthase inhibition assays to compare IC₅₀ values across studies .

Methodological Challenges

Q. How can reaction intermediates (e.g., 3-azido derivatives) be stabilized during click-chemistry syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.